 
            | REACTION_CXSMILES | [O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]CC)=[O:9])[CH2:3][CH2:2]1>Cl>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1 | 
| Name | |
| Quantity | 
                                                                                    0.73 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O1CCN(CC1)CC(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The mixture was concentrated on vacuum pump                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                quenched                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted as in Intermediate Example 15(b)                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                The solvent was distilled off                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to afford the product in 60% yield (0.37 g)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Observed mass 146.3 [M+H]+ (rt: 0.28 min)                                                                             | 
| Duration | 
                                                                                0.28 min                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    O1CCN(CC1)CC(=O)O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| YIELD: PERCENTYIELD | 60% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |